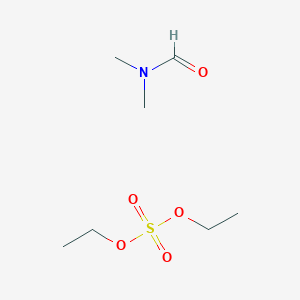

diethyl sulfate;N,N-dimethylformamide

Übersicht

Beschreibung

Diethyl sulfate: is an organosulfur compound with the formula (C₂H₅)₂SO₄. It is a colorless, oily liquid with a faint peppermint odor. This compound is toxic, combustible, and likely carcinogenic. It is primarily used as an ethylating agent in various chemical reactions .

N,N-Dimethylformamide: is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid with a high boiling point and is miscible with water and most organic solvents. N,N-Dimethylformamide is widely used as a polar aprotic solvent in chemical reactions .

Vorbereitungsmethoden

Diethyl sulfate: can be synthesized through the reaction of chlorosulfuric acid with ethanol, followed by heating the resulting ethyl sulfate with sodium sulfate. The reaction steps are as follows :

- ClSO₃H + C₂H₅OH → C₂H₅OSO₃H + HCl

- 2 C₂H₅OSO₃H + Na₂SO₄ → (C₂H₅O)₂SO₂ + 2 NaHSO₄

N,N-Dimethylformamide: is produced industrially by reacting dimethylamine with carbon monoxide in methanol or by reacting methyl formate with dimethylamine. In the laboratory, it can be prepared by reacting dimethylamine with formic acid .

Analyse Chemischer Reaktionen

Diethyl sulfate: undergoes various chemical reactions, including:

Alkylation: It is used to prepare ethyl ethers, ethyl amines, ammonium salts, and ethyl thioethers.

Hydrolysis: It hydrolyzes readily to form ethanol and ethyl sulfate, eventually producing sulfuric acid with excess water.

N,N-Dimethylformamide: participates in numerous reactions, such as:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Synthesis of 2-Azetidinones :

- Preparation of Dimethylamino Methylene Derivatives :

- Cis β-Sultams Formation :

Toxicological Considerations

While diethyl sulfate is an effective reagent, it is also highly toxic and poses significant health risks. Reports indicate that exposure can lead to severe chemical burns and respiratory issues, necessitating strict safety protocols during handling . Moreover, epidemiological studies have linked DES exposure to increased cancer risks, highlighting the need for careful risk assessments in industrial settings .

Case Study 1: Chemical Burns from Dimethyl Sulfate Exposure

A mass outbreak of chemical burns occurred at a pharmaceutical factory due to accidental exposure to dimethyl sulfate. Patients exhibited symptoms such as eye pain and respiratory distress, requiring intensive medical intervention including tracheostomy for severe cases. This incident underscores the importance of safety measures when handling toxic chemicals like DES .

Case Study 2: Cancer Risk Assessment

A cohort study conducted at ethanol production facilities revealed a significant increase in laryngeal cancer among workers exposed to diethyl sulfate. This finding raises concerns about long-term exposure effects and emphasizes the necessity for monitoring and implementing protective measures in workplaces where DES is used .

Wirkmechanismus

Diethyl sulfate: acts as an alkylating agent, transferring ethyl groups to nucleophilic sites on molecules. This process can lead to the formation of ethylated products, which may have altered chemical and biological properties .

N,N-Dimethylformamide: functions as a polar aprotic solvent, stabilizing polar intermediates and facilitating various chemical reactions. It can also act as a reagent, providing formyl groups in formylation reactions .

Vergleich Mit ähnlichen Verbindungen

Diethyl sulfate: is similar to dimethyl sulfate and diethyl sulfite . diethyl sulfate is more commonly used as an ethylating agent due to its higher reactivity .

N,N-Dimethylformamide: is comparable to N,N-dimethylacetamide . Both compounds are polar aprotic solvents, but N,N-dimethylformamide is more widely used due to its lower cost and higher availability .

Biologische Aktivität

Diethyl sulfate (DES) and N,N-dimethylformamide (DMF) are two chemical compounds with significant biological activities, particularly in the context of mutagenesis and toxicity. DES is a well-known alkylating agent, while DMF is a solvent with various biological implications. This article explores their biological activities, including mutagenic effects, toxicity, and potential therapeutic applications.

Mutagenicity

Diethyl sulfate is recognized for its mutagenic properties . It acts as a monofunctional alkylating agent, capable of inducing mutations and chromosomal aberrations across various organisms. Key findings include:

- DNA Alkylation : DES primarily alkylates DNA to form N7-ethylguanine, which can lead to mispairing during DNA replication, resulting in mutations .

- Genetic Effects : Studies have demonstrated that DES induces specific locus mutations in mouse germ-line cells and chromosomal aberrations in cultured human lymphocytes. It has been shown to cause autosomal recessive lethal mutations and sex-linked recessive lethal mutations in Drosophila melanogaster .

Toxicity

The toxicity of DES has been evaluated through various experimental models:

- Animal Studies : In rats, DES induced local tumors at the injection site and systemic toxicity characterized by liver damage . The compound has also been associated with increased resorption rates in pregnant mice .

- In Vitro Studies : DES exposure leads to chromosomal aberrations and micronucleus formation in cultured mammalian cells, indicating its clastogenic potential .

Summary of Findings on Diethyl Sulfate

| Study Type | Findings |

|---|---|

| Animal Studies | Induces tumors, liver damage |

| In Vitro Studies | Causes chromosomal aberrations and DNA damage |

| Genetic Studies | Induces mutations and genetic alterations |

Toxicological Profile

N,N-Dimethylformamide (DMF) is primarily known for its role as a solvent but has notable biological effects:

- Hepatotoxicity : Inhalation studies in rats revealed that DMF exposure resulted in significant liver weight increases and elevated serum enzyme levels indicative of liver damage. The no-observed-adverse-effect concentration (NOAEC) for liver injury was determined to be 200 ppm .

- Effects on Osteoclasts : Recent research indicates that DMF can inhibit osteoclast differentiation induced by high glucose levels, suggesting potential applications in treating diabetes-related osteoporosis by targeting MAPK and NF-κB signaling pathways .

Mutagenic Potential

While DMF is less potent than DES as a mutagen, it still exhibits some genetic effects:

- Mutagenicity Studies : DMF has shown the capacity to induce genetic alterations but is primarily noted for its role as a solvent rather than a direct mutagen .

Summary of Findings on N,N-Dimethylformamide

| Study Type | Findings |

|---|---|

| Toxicological Studies | Induces liver toxicity at high concentrations |

| Osteoporosis Research | Inhibits osteoclast differentiation |

| Genetic Studies | Exhibits limited mutagenic potential |

Case Study 1: Diethyl Sulfate Induced Mutations

A study involving Drosophila melanogaster demonstrated that exposure to DES led to a high frequency of base-pair substitutions, particularly GC→AT transitions (73%) and AT→TA transversions (10%). This highlights the specificity of DES's mutagenic effects and its implications for genetic stability in exposed organisms .

Case Study 2: N,N-Dimethylformamide's Role in Bone Health

In a recent investigation into the effects of DMF on diabetes-induced osteoporosis, researchers found that DMF significantly attenuated osteoclast differentiation through modulation of key signaling pathways. This suggests that DMF may have therapeutic potential beyond its traditional use as a solvent .

Eigenschaften

IUPAC Name |

diethyl sulfate;N,N-dimethylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.C3H7NO/c1-3-7-9(5,6)8-4-2;1-4(2)3-5/h3-4H2,1-2H3;3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJIBCQQGOIFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OCC.CN(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500265 | |

| Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-35-1 | |

| Record name | Diethyl sulfate--N,N-dimethylformamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.